molecular formula C15H15FN4O B2601608 3-fluoro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide CAS No. 1421508-21-5

3-fluoro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide

Cat. No.: B2601608
CAS No.: 1421508-21-5
M. Wt: 286.31
InChI Key: PXHLCMRLIZCRQB-UHFFFAOYSA-N
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Description

3-fluoro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom at the 3-position of the benzamide ring and a pyrrolidinyl group attached to the pyrimidine ring. It has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Scientific Research Applications

3-fluoro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Biological Research: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Chemical Biology: The compound is utilized in chemical biology to study cellular processes and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2,4-dichloropyrimidine with pyrrolidine under basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like cesium fluoride.

    Coupling with Benzamide: The final step involves coupling the fluorinated pyrimidine intermediate with benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cesium fluoride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring is known to interact with nucleic acids and proteins, potentially inhibiting their function. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide
  • 3-chloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide
  • 3-fluoro-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide

Uniqueness

3-fluoro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The presence of the pyrrolidinyl group further enhances its pharmacokinetic properties, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

3-fluoro-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c16-12-5-3-4-11(8-12)15(21)19-13-9-14(18-10-17-13)20-6-1-2-7-20/h3-5,8-10H,1-2,6-7H2,(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHLCMRLIZCRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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